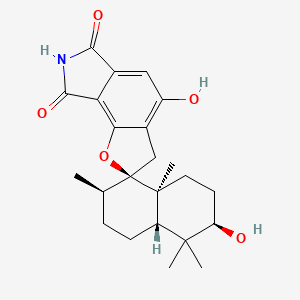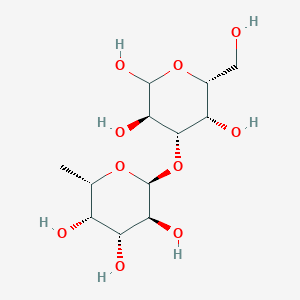
dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate” is a complex organic molecule with potential applications in various scientific fields. This compound features a tetracene core, which is known for its interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common reagents used in these steps may include dimethylamine, carbamoyl chloride, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application but often include binding to active sites and modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetracene derivatives with various functional groups. These compounds share a common core structure but differ in their substituents, leading to different chemical and physical properties.
Propriétés
Formule moléculaire |
C22H20Ca2N2O8 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |
InChI |
InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7-,10+,14+,15-,17-,22-;;/m0../s1 |
Clé InChI |
URCORIIAEVPLGB-QFWOMMJSSA-K |
SMILES isomérique |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
SMILES canonique |
CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)


![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)

![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)

